Naphterpin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

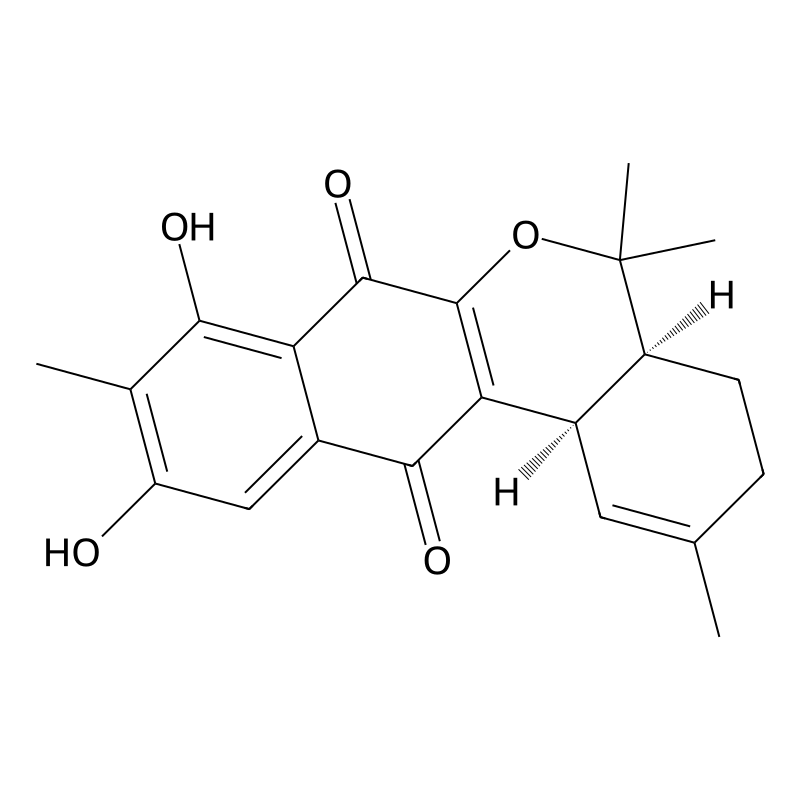

Naphterpin is a natural product classified as a meroterpenoid, specifically a naphthoquinone derivative. It is primarily produced by certain species of the genus Streptomyces, such as Streptomyces aeriouvifer. Naphterpin exhibits a unique structure characterized by an aromatic oxidation pattern that distinguishes it from other compounds in its class. Its molecular formula is , and it features a complex arrangement that includes both polyketide and isoprenoid components, which contribute to its biological activity and potential applications in medicine and agriculture .

- Aromatic Claisen rearrangement: This reaction rearranges the structure of the compound to form new carbon-carbon bonds.

- Retro-6π-electrocyclization: This process facilitates the formation of cyclic structures from linear precursors.

- Diels-Alder reactions: These reactions are crucial for constructing the bicyclic framework of naphterpin from simpler diene and dienophile components.

The total synthesis has been successfully accomplished in five steps starting from 2,5-dimethoxyphenol, leading to various derivatives such as naphterpins B and C .

Naphterpin exhibits significant biological activities, particularly in antimicrobial and cytotoxic domains. Research has shown that it possesses potent antibacterial properties against various pathogenic bacteria, making it a candidate for further development as an antibiotic agent. Additionally, studies indicate that naphterpin may have anticancer effects, although the specific mechanisms of action remain under investigation .

The synthesis of naphterpin can be approached through both natural extraction and total synthesis methods:

- Natural Extraction: Naphterpin can be isolated from cultures of Streptomyces species through fermentation processes.

- Total Synthesis: A notable synthetic route involves:

Naphterpin has potential applications in various fields:

- Pharmaceuticals: Due to its antibacterial and anticancer properties, it could be developed into new therapeutic agents.

- Agriculture: Its antimicrobial activity suggests potential use as a natural pesticide or fungicide.

- Chemical Research: Naphterpin serves as a valuable compound for studying biosynthetic pathways and developing synthetic methodologies in organic chemistry .

Interaction studies have focused on understanding how naphterpin interacts with biological systems. These studies reveal that naphterpin can bind to specific enzymes or receptors, influencing metabolic pathways. For example, investigations into its interaction with bacterial cell membranes have demonstrated its ability to disrupt cellular functions, leading to bactericidal effects. Further research is necessary to elucidate the full spectrum of its interactions at the molecular level .

Several compounds share structural or functional similarities with naphterpin. These include:

- Marinone: Another meroterpenoid with similar biosynthetic origins but differing biological activities.

- Naphthoquinones: A broader class of compounds that includes various derivatives with diverse biological properties.

- Streptochlorin: A related compound produced by Streptomyces, known for its antimicrobial properties.

Comparison TableCompound Structure Type Biological Activity Unique Features Naphterpin Meroterpenoid Antibacterial, anticancer Unique aromatic oxidation pattern Marinone Meroterpenoid Antifungal Different substitution pattern Naphthoquinones Naphthoquinone Antimicrobial Varied side chains influence activity Streptochlorin Meroterpenoid Antimicrobial Chlorinated structure enhances potency

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Naphterpin | Meroterpenoid | Antibacterial, anticancer | Unique aromatic oxidation pattern |

| Marinone | Meroterpenoid | Antifungal | Different substitution pattern |

| Naphthoquinones | Naphthoquinone | Antimicrobial | Varied side chains influence activity |

| Streptochlorin | Meroterpenoid | Antimicrobial | Chlorinated structure enhances potency |

Naphterpin's unique combination of structural features and biological activities sets it apart from these similar compounds, highlighting its potential for further research and application in various fields .

Naphterpin is a meroterpenoid natural product with a unique structure that combines elements from both polyketide and terpenoid biosynthetic pathways [1] [4]. This hybrid natural product contains a polyketide-based aromatic core with an attached 10-carbon geranyl group derived from isoprenoid metabolism [4]. The dual biosynthetic origin of naphterpin represents a fascinating example of how different metabolic pathways converge to create complex natural products in certain Streptomyces species, particularly Streptomyces sp. strain CL190 [4] [9].

The biosynthesis of naphterpin involves two distinct precursors: 1,3,6,8-tetrahydroxynaphthalene (THN), which forms the aromatic core structure through the polyketide pathway, and geranyl diphosphate, which provides the isoprenoid side chain through the mevalonate pathway [4] [7]. These two precursors are subsequently joined through an enzymatic prenylation reaction, followed by several oxidative modifications to yield the final naphterpin structure [7] [9].

The integration of these two distinct biosynthetic pathways highlights the sophisticated enzymatic machinery employed by Streptomyces bacteria to produce structurally complex and biologically active secondary metabolites [9]. This convergence of pathways allows for the generation of diverse chemical structures with unique biological properties not found in compounds derived from either pathway alone [4] [7].

1,3,6,8-Tetrahydroxynaphthalene (THN) Formation via Type III Polyketide Synthase

The formation of 1,3,6,8-tetrahydroxynaphthalene (THN), the aromatic core of naphterpin, is catalyzed by a type III polyketide synthase (PKS) known as 1,3,6,8-tetrahydroxynaphthalene synthase (THNS) [5] [18]. This enzyme belongs to a family of structurally simple but functionally diverse enzymes that are responsible for the biosynthesis of various aromatic compounds in bacteria, fungi, and plants [5] [20].

The biosynthetic process begins with the condensation of five malonyl-coenzyme A units through an iterative mechanism catalyzed by THNS [5] [24]. This process involves several sequential steps that transform simple precursors into the complex aromatic structure of THN [18] [24]:

- Starter unit loading: The process initiates with the loading of the first malonyl-coenzyme A onto the active site cysteine residue of THNS [18] [24].

- Chain elongation: THNS catalyzes sequential decarboxylative condensations with four additional malonyl-coenzyme A units to form a linear pentaketide intermediate [18] [20].

- Cyclization: The linear pentaketide undergoes intramolecular Claisen and aldol condensations to form the fused ring system [18] [24].

- Aromatization: The cyclized intermediate undergoes enolization and dehydration to form the aromatic THN structure [18] [20].

The catalytic mechanism of THNS relies on a conserved Cys-His-Asn catalytic triad located in an internal active site cavity [18]. This catalytic triad facilitates the decarboxylation of malonyl-coenzyme A and the subsequent carbon-carbon bond formation reactions [18] [24]. The crystal structure of THNS from Streptomyces coelicolor has revealed important insights into how this enzyme controls the reactivity of polyketide intermediates during the biosynthetic process [18].

The following table details the step-by-step mechanism of THN formation via type III polyketide synthase:

| Step | Process | Mechanism | Catalytic Residues | Intermediate |

|---|---|---|---|---|

| 1 | Starter unit loading | Loading of first malonyl-coenzyme A onto active site cysteine | Cys (nucleophile) | Malonyl-enzyme thioester |

| 2 | Chain elongation (1st round) | Decarboxylative condensation with second malonyl-coenzyme A | Cys-His-Asn catalytic triad | Diketide intermediate |

| 3 | Chain elongation (2nd-4th rounds) | Sequential decarboxylative condensations with three more malonyl-coenzyme A units | Cys-His-Asn catalytic triad | Tri-, tetra-, and pentaketide intermediates |

| 4 | Cyclization (first ring) | Intramolecular Claisen condensation | His (general base) | Monocyclic intermediate |

| 5 | Cyclization (second ring) | Intramolecular aldol condensation | His-Asn pair | Bicyclic intermediate |

| 6 | Aromatization | Enolization and dehydration | Active site residues | THN |

Research has shown that THNS exhibits remarkable control over the polyketide chain extension and cyclization processes [18]. The enzyme contains an additional conserved cysteine residue that facilitates malonyl-primed polyketide extension beyond the triketide stage, which is crucial for the formation of the pentaketide intermediate required for THN synthesis [18] [24]. Additionally, THNS possesses a novel cavity extending into the "floor" of the traditional active site cavity, which provides a structural explanation for its ability to perform an extra polyketide extension step when primed with a long acyl starter [18].

The formation of THN represents the first committed step in the biosynthesis of naphterpin and related meroterpenoids [5] [7]. Once formed, THN undergoes oxidative transformation to flaviolin before being prenylated with a geranyl moiety in subsequent steps of the biosynthetic pathway [4] [7].

Mevalonate Pathway Contributions to Geranyl Diphosphate Synthesis

The isoprenoid portion of naphterpin, specifically the geranyl group, is derived from the mevalonate pathway, which is responsible for the biosynthesis of various terpenoid compounds [4] [13]. This pathway provides the 10-carbon geranyl diphosphate (GPP) that is subsequently attached to the THN-derived aromatic core during naphterpin biosynthesis [4] [6].

The mevalonate pathway begins in the endoplasmic reticulum with the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate by the enzyme HMG-CoA reductase (HMGR) [6] [22]. This reaction represents the rate-limiting step in the pathway and is subject to extensive regulation through feedback inhibition and transcriptional control mechanisms [22]. The pathway then proceeds through several enzymatic steps to generate the basic five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) [6] [13].

The synthesis of geranyl diphosphate involves the following key enzymatic reactions in the mevalonate pathway [13] [22]:

- HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate using NADPH as a cofactor [22].

- Mevalonate kinase (MVK) phosphorylates mevalonate to form mevalonate-5-phosphate in an ATP-dependent reaction [22].

- Phosphomevalonate kinase (PMK) adds another phosphate group to form mevalonate-5-diphosphate [22].

- Mevalonate-5-diphosphate decarboxylase (MVD) catalyzes the decarboxylation of mevalonate-5-diphosphate to form isopentenyl diphosphate (IPP) [22].

- Isopentenyl diphosphate isomerase (IDI) converts IPP to its isomer DMAPP, establishing an equilibrium that typically favors DMAPP (15:85 IPP:DMAPP ratio) [22].

- Finally, geranyl diphosphate synthase (GPPS) catalyzes the condensation of DMAPP and IPP to form geranyl diphosphate (GPP) [10] [13].

The following table provides detailed information about the enzymes and reactions involved in the mevalonate pathway leading to geranyl diphosphate synthesis:

| Step | Enzyme | Reaction | Cofactors/Requirements | Regulation |

|---|---|---|---|---|

| 1 | HMG-CoA reductase (HMGR) | HMG-CoA + 2 NADPH → Mevalonate + 2 NADP+ + CoA | NADPH | Rate-limiting step, regulated by feedback inhibition and transcriptional control |

| 2 | Mevalonate kinase (MVK) | Mevalonate + ATP → Mevalonate-5-phosphate + ADP | ATP, Mg2+ | Feedback inhibited by GPP and FPP |

| 3 | Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate + ATP → Mevalonate-5-diphosphate + ADP | ATP, Mg2+ | Regulated by substrate availability |

| 4 | Mevalonate-5-diphosphate decarboxylase (MVD) | Mevalonate-5-diphosphate + ATP → Isopentenyl diphosphate (IPP) + ADP + CO2 + Pi | ATP, Mg2+ | Regulated by substrate availability |

| 5 | Isopentenyl diphosphate isomerase (IDI) | Isopentenyl diphosphate (IPP) ⇌ Dimethylallyl diphosphate (DMAPP) | Mg2+ | Equilibrium favors DMAPP (15:85 IPP:DMAPP) |

| 6 | Geranyl diphosphate synthase (GPPS) | DMAPP + IPP → Geranyl diphosphate (GPP) + PPi | Mg2+ | Regulated by substrate availability and product inhibition |

Research has shown that GPPS plays a crucial role as a regulatory point in balancing the biosynthetic pathway for geranyl diphosphate and related isoprenoid compounds [10]. The expression level of GPPS has been identified as a key factor influencing the production of geraniol and other monoterpenes in recombinant systems [10]. Studies have demonstrated that optimizing the expression of GPPS through the use of ribosomal binding sites with different translation initiation rates can significantly enhance the production of geranyl-derived compounds [10].

In the context of naphterpin biosynthesis, the mevalonate pathway operates in conjunction with the polyketide pathway to provide the necessary precursors for the assembly of this hybrid natural product [4] [9]. The geranyl diphosphate produced through this pathway serves as the substrate for the aromatic prenyltransferase that catalyzes the attachment of the geranyl group to the THN-derived aromatic core [4] [9].

Key Enzymatic Processes in Naphterpin Assembly

The assembly of naphterpin from its polyketide and terpenoid precursors involves several key enzymatic processes that transform these building blocks into the final natural product [4] [7]. These processes include the prenylation of the THN-derived aromatic core with a geranyl group, followed by various oxidative modifications that establish the unique structural features of naphterpin [4] [9].

The enzymatic machinery responsible for naphterpin biosynthesis has been identified through genetic and biochemical studies of Streptomyces sp. strain CL190 [4] [9]. The gene cluster responsible for naphterpin production includes genes encoding the enzymes involved in both the polyketide and terpenoid pathways, as well as those catalyzing the subsequent modification reactions [4] [9].

The integration of the polyketide and terpenoid pathways in naphterpin biosynthesis is summarized in the following table:

| Stage | Key Enzymes | Products | Significance |

|---|---|---|---|

| Precursor biosynthesis (polyketide) | Type III PKS (THNS) | 1,3,6,8-Tetrahydroxynaphthalene (THN) | Provides aromatic core structure |

| Precursor biosynthesis (terpenoid) | HMGR, MVK, PMK, MVD, IDI, GPPS | Geranyl diphosphate (GPP) | Provides isoprenoid side chain |

| Pathway convergence | Aromatic prenyltransferase (Orf2/NphB) | Geranylated THN | Links polyketide and terpenoid pathways |

| Post-prenylation modifications | VCPO enzymes | Rearranged intermediates | Creates unique oxidation pattern |

| Final product formation | Oxidative enzymes | Naphterpin | Generates bioactive natural product |

The following sections will explore in detail the key enzymatic processes involved in naphterpin assembly, focusing on the aromatic prenyltransferase-catalyzed C-geranylation and the subsequent oxidative modifications and post-prenylation transformations.

Aromatic Prenyltransferase (Orf2) Catalyzed C-Geranylation

The attachment of the geranyl group to the THN-derived aromatic core is a critical step in naphterpin biosynthesis and is catalyzed by an aromatic prenyltransferase known as Orf2 (also referred to as NphB) [4] [14]. This enzyme belongs to a structurally unique family of prenyltransferases that catalyze carbon-carbon and carbon-oxygen based prenylation of aromatic compounds [4] [23].

Orf2 was identified from Streptomyces sp. strain CL190 and has been extensively characterized through biochemical studies and X-ray crystallography [4] [14]. In vivo, Orf2 attaches a geranyl group to a 1,3,6,8-tetrahydroxynaphthalene-derived polyketide during naphterpin biosynthesis [4]. In vitro studies have demonstrated that Orf2 exhibits relaxed substrate specificity and can catalyze the prenylation of a diverse collection of hydroxyl-containing aromatic acceptors of synthetic, microbial, and plant origin [4] [23].

The catalytic mechanism of Orf2 involves several key steps [4] [23]:

- Substrate binding: THN and geranyl diphosphate bind in the active site cavity of Orf2 [4] [23].

- Magnesium coordination: A magnesium ion coordinates to the diphosphate group of geranyl diphosphate, stabilizing the leaving group [4] [23].

- Diphosphate activation: The diphosphate leaving group is activated through interactions with conserved basic residues in the active site [4] [23].

- Carbocation formation: Cleavage of the carbon-oxygen bond in geranyl diphosphate generates a geranyl carbocation, which serves as the reactive electrophile [4] [23].

- Electrophilic attack: The aromatic ring of THN acts as a nucleophile and attacks the geranyl carbocation, forming a carbon-carbon bond at the C-4 position of THN [4] [9].

The crystal structure of Orf2 has revealed important insights into the structural basis of its catalytic activity [4] [23]. The enzyme adopts a novel fold consisting of a central barrel of ten antiparallel β-strands surrounded by a ring of α-helices [4]. The active site is located within this barrel and contains binding sites for both the aromatic substrate and the geranyl diphosphate [4] [23].

The following table details the key steps in the Orf2-catalyzed C-geranylation mechanism:

| Step | Process | Mechanism | Key Residues | Outcome |

|---|---|---|---|---|

| 1 | Substrate binding | THN and GPP binding in active site cavity | Met162, Phe213 (aromatic substrate binding) | Proper orientation of substrates |

| 2 | Mg2+ coordination | Mg2+ coordinates to diphosphate group of GPP | Asp62, Asp65, Lys173 (Mg2+ coordination) | Stabilization of diphosphate |

| 3 | Diphosphate activation | Activation of diphosphate leaving group | Lys173, Arg178, Tyr216 | Enhanced leaving group ability |

| 4 | Carbocation formation | Formation of geranyl carbocation | Hydrophobic residues stabilizing carbocation | Reactive electrophile generation |

| 5 | Electrophilic attack | Nucleophilic attack by THN aromatic ring at C-4 position | Tyr288, Gln295 (substrate positioning) | C-C bond formation at C-4 of THN |

Studies of the Orf2 active site have identified several key residues that play important roles in substrate binding and catalysis [4] [23]. The aromatic substrate binding pocket is surprisingly spacious, which partially explains Orf2's relaxed specificity for aromatic substrates [4]. The side chains of Met162 and Phe213 sequester the bicyclic aromatic rings of the substrate, while Gln295, Leu298, Phe213, Ser214, and Tyr288 line the walls of the binding pocket and make additional contacts with the substrate [4].

The magnesium ion in the active site plays a crucial role in catalysis by coordinating to the diphosphate group of geranyl diphosphate [4] [23]. This coordination is facilitated by the side chains of Asp62, Asp65, and Lys173, which form an octahedral coordination sphere around the magnesium ion [4]. The resulting activation of the diphosphate leaving group facilitates the formation of the geranyl carbocation and the subsequent carbon-carbon bond formation reaction [4] [23].

Interestingly, Orf2 exhibits regioselectivity in its prenylation reactions, preferentially catalyzing the attachment of the geranyl group to specific positions on the aromatic substrate [4] [23]. For example, when 1,6-dihydroxynaphthalene is used as a substrate, Orf2 catalyzes the formation of two prenylated products: trans-2-geranyl 1,6-dihydroxynaphthalene and trans-5-geranyl 1,6-dihydroxynaphthalene, with the former being the major product [4]. This regioselectivity is influenced by the binding orientation of the substrate in the active site and the positioning of the reactive centers relative to the geranyl carbocation [4] [23].

The prenylation reaction catalyzed by Orf2 represents a key step in naphterpin biosynthesis, linking the polyketide and terpenoid pathways and establishing the carbon framework for subsequent modifications [4] [9]. The geranylated THN intermediate undergoes further oxidative transformations to yield the final naphterpin structure [7] [9].

Oxidative Modifications and Post-Prenylation Transformations

Following the C-geranylation of THN by Orf2, the resulting intermediate undergoes a series of oxidative modifications and post-prenylation transformations to generate the final naphterpin structure [7] [9]. These transformations are catalyzed by various enzymes and involve complex rearrangements that establish the unique oxidation pattern characteristic of naphterpin [7] [9].

Recent research has proposed a biosynthetic pathway for naphterpin that involves cryptic halogenation by vanadium-dependent chloroperoxidase (VCPO) enzymes, despite the absence of chlorine in the final natural product [7] [9]. This proposal is based on biomimetic synthetic studies and the discovery of VCPO enzymes that catalyze similar transformations in related natural product biosynthetic pathways [7] [9].

The proposed post-prenylation transformations in naphterpin biosynthesis include the following key steps [7] [9]:

- Oxidative dearomatization: The geranylated THN undergoes VCPO-catalyzed oxidative dearomatization, which disrupts the aromaticity of the THN core [7] [9].

- Chlorination: VCPO enzymes catalyze the addition of chlorine atoms to the dearomatized intermediate, forming mono- and dichlorinated derivatives [7] [9].

- α-Hydroxyketone rearrangement: A VCPO-catalyzed α-hydroxyketone rearrangement shifts the geranyl substituent from C-4 to C-3, a key step in establishing the correct carbon framework of naphterpin [7] [9].

- Dechlorination: The chlorinated intermediates undergo dechlorination, either spontaneously or through enzymatic processes, resulting in the loss of the chloride leaving groups [7] [9].

- Oxidative cyclization: The rearranged intermediate undergoes oxidation and facile E-to-Z double-bond isomerization to form a reactive enone, which is then converted to naphterpin through an intramolecular hetero-Diels-Alder reaction [9].

The following table summarizes the key post-prenylation transformations in naphterpin biosynthesis:

| Step | Process | Enzyme | Mechanism | Structural Changes |

|---|---|---|---|---|

| 1 | Oxidative dearomatization | VCPO | Vanadium-catalyzed oxidation using H2O2 | Loss of aromaticity in THN core |

| 2 | Chlorination | VCPO | Addition of chlorine atoms to aromatic ring | Addition of chlorine atoms (cryptic chlorination) |

| 3 | α-Hydroxyketone rearrangement | VCPO | 1,2-shift of geranyl group from C-4 to C-3 | Repositioning of geranyl side chain |

| 4 | Dechlorination | Spontaneous or enzymatic | Loss of chloride leaving groups | Restoration of quinone structure |

| 5 | Oxidative cyclization | Oxidative enzymes | Intramolecular hetero-Diels-Alder reaction | Formation of pyran ring and final naphterpin scaffold |

The involvement of VCPO enzymes in naphterpin biosynthesis is supported by genomic analyses of marinone-producing Streptomyces sp. CNQ-509, which revealed the clustering of VCPO and aromatic prenyltransferase homologs with a THN synthase [9]. However, in the case of naphterpin biosynthesis, only three genes have been reported so far, none of which encode VCPOs [9]. This suggests that additional genes involved in naphterpin biosynthesis remain to be discovered [9].

The proposed biosynthetic pathway involving cryptic chlorination has been validated through biomimetic total synthesis studies [7] [9]. Researchers have completed a total synthesis of the entire biosynthetic pathway leading to 7-demethylnaphterpin and related compounds, using a sequence of key reactions that occur in the same order as the proposed biosynthesis [7] [9]. This synthetic approach has provided valuable insights into the chemical logic of naphterpin biosynthesis and has helped to identify potential biosynthetic intermediates [7] [9].

Furthermore, two VCPO enzymes, MarH1 and MarH3, have been discovered that can interconvert several of the proposed biosynthetic intermediates, providing additional support for the involvement of these enzymes in the biosynthesis of naphterpin and related meroterpenoids [9]. These enzymes catalyze oxidative transformations that are consistent with the proposed biosynthetic pathway [9].